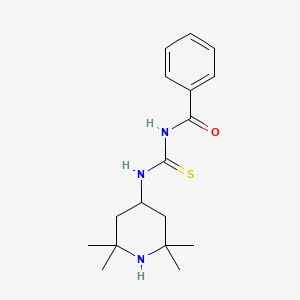![molecular formula C20H19N3OS B5557383 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5557383.png)
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a dibenzoazepine core, which is a tricyclic structure, and an imidazole ring, connected via a sulfanyl ethanone linker. The unique structure of this compound makes it an interesting subject for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the imidazole ring: This step often involves the use of imidazole derivatives and coupling reactions.
Linking the two moieties: The final step involves the formation of the sulfanyl ethanone linker, which connects the dibenzoazepine core and the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime
- 5-phenyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
Uniqueness
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is unique due to its combination of a dibenzoazepine core and an imidazole ring, connected by a sulfanyl ethanone linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-22-13-12-21-20(22)25-14-19(24)23-17-8-4-2-6-15(17)10-11-16-7-3-5-9-18(16)23/h2-9,12-13H,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPOKEWQVAPHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)


![4-[(5-Chloro-2-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
![[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1H-imidazol-2-yl)methanone](/img/structure/B5557381.png)
![(E)-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]AMINO N-PHENYLCARBAMATE](/img/structure/B5557385.png)
![METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
![2-(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol](/img/structure/B5557406.png)
